N-Benzyl-2-chloro-5-(chloromethyl)-3-methoxy-N-methylaniline
Description
N-Benzyl-2-chloro-5-(chloromethyl)-3-methoxy-N-methylaniline (CAS 67402-49-7) is a halogenated aromatic amine with the molecular formula C₁₆H₁₇Cl₂NO and a molecular weight of 310.22 g/mol . Its structure features a benzyl group attached to a methyl-substituted nitrogen, along with chloro, chloromethyl, and methoxy substituents on the aromatic ring. The compound is supplied at a purity of ≥98% and requires storage in a dry, sealed environment to maintain stability .
Properties
Molecular Formula |
C16H17Cl2NO |
|---|---|
Molecular Weight |
310.2 g/mol |
IUPAC Name |
N-benzyl-2-chloro-5-(chloromethyl)-3-methoxy-N-methylaniline |
InChI |
InChI=1S/C16H17Cl2NO/c1-19(11-12-6-4-3-5-7-12)14-8-13(10-17)9-15(20-2)16(14)18/h3-9H,10-11H2,1-2H3 |
InChI Key |
QMSWPKXROZYREI-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=C(C(=CC(=C2)CCl)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-chloro-5-(chloromethyl)-3-methoxy-N-methylaniline typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-5-(chloromethyl)-3-methoxyaniline.
Benzylation: The aniline derivative undergoes benzylation using benzyl chloride in the presence of a base like sodium hydroxide or potassium carbonate.
Methylation: The resulting intermediate is then methylated using methyl iodide or dimethyl sulfate to introduce the N-methyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
N-Benzyl-2-chloro-5-(chloromethyl)-3-methoxy-N-methylaniline exhibits high reactivity in nucleophilic substitution reactions due to the presence of two chlorine atoms—one at the chloromethyl group and another at the 2-position of the aromatic ring. These substituents act as leaving groups under specific conditions:
Mechanism :
The chloromethyl group undergoes SN2 reactions with nucleophiles such as alcohols, amines, or thiols. The methoxy group at the 3-position directs nucleophilic attack to the ortho and para positions of the aromatic ring, enhancing substitution at the chloro substituent.
Key Observations :
-
Reaction conditions (e.g., polar aprotic solvents, elevated temperatures) accelerate substitution by stabilizing the transition state.
-
The benzyl and methyl groups on the amine introduce steric hindrance, which may slow reactions at the chloromethyl site but enhance regioselectivity at the aromatic chloro substituent .
Elimination Reactions
The chloromethyl group can undergo elimination to form a double bond, particularly under basic or thermal conditions. This reaction is facilitated by the proximity of the chloromethyl group to the aromatic ring, which stabilizes the resultant allylic system:
Mechanism :
-
Dehydrohalogenation occurs via an E2 mechanism, producing a vinyl chloride intermediate.
-
The methoxy group at the 3-position may sterically hinder elimination by reducing access to the chloromethyl group.
Reaction Conditions :
-
Strong bases (e.g., KOtBu, NaOH) or heat (≥100°C) are required to initiate elimination.
-
The benzyl substituent may act as a leaving group in competing elimination pathways .
Alkylation and Methylation Reactions
The N-methyl and N-benzyl groups on the aniline core can participate in further alkylation or methylation reactions, particularly under catalytic conditions. Recent studies with Ir(III) complexes demonstrate high catalytic efficiency for such transformations:
Catalytic Alkylation :
-
Ir(III) complexes, such as those bearing benzimidazole ligands, enable solvent-free N-alkylation of the aniline core with benzyl alcohols. For example, benzyl alcohol derivatives yield N-benzylated products with up to 80% yield under optimized conditions .
-
The reaction mechanism involves the formation of Ir-hydride intermediates, which facilitate hydride transfer and subsequent alkylation .
Reaction Yields :
| Catalyst | Substrate | Product | Yield (%) |
|---|---|---|---|
| Ir(III)–2b | Aniline | N-Benzylated aniline | 80 |
| Ru(II)–3a | Aniline | N-Benzylated aniline | 40 |
Comparative Analysis with Similar Compounds
| Compound | CAS Number | Key Differences | Reactivity |
|---|---|---|---|
| N-Methyl-N-benzylamine | 103-83-3 | Lacks chlorinated groups | Lower reactivity in substitution |
| 2-Chloro-N-methoxy-N-methylacetamide | 67442-07-3 | Acetamide functional group | Reduced nucleophilic attack due to electron-withdrawing acetamide |
| Methyl 2-bromo-6-methoxybenzoate | 31786-46-6 | Bromine instead of chlorine | Slower substitution due to weaker leaving group |
Scientific Research Applications
N-Benzyl-2-chloro-5-(chloromethyl)-3-methoxy-N-methylaniline is a chemical compound primarily used in research and development as an intermediate in synthesis. It has a molecular weight of approximately 310.22 g/mol and is classified under halides . The compound features a complex structure, including a benzyl group, two chlorine atoms, a methoxy group, and a methylated amine. Its unique identification number in chemical databases is its CAS number: 67402-49-7 .
Reactivity and Potential Applications
The reactivity of this compound is due to the presence of chloromethyl and chloro substituents, making it susceptible to nucleophilic substitution reactions. Compounds with similar structures to this compound have exhibited biological properties, such as antimicrobial and anticancer activities. Further research would be required to understand its specific biological effects and mechanisms of action.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques, requiring careful control of reaction conditions to achieve high yields and purity.
Interaction Studies
Interaction studies with this compound would focus on its reactivity with various nucleophiles or electrophiles. Understanding these interactions is crucial for predicting its behavior in biological systems or synthetic pathways. Studies could also explore its binding affinity with biological targets if it exhibits pharmacological properties.
Structural Analogues
Several compounds share structural similarities with this compound:
- N-Methyl-N-benzylamine (CAS Number: 103-83-3) Contains a methylated amine but lacks chlorinated groups.
- 2-Chloro-N-methoxy-N-methylacetamide (CAS Number: 67442-07-3) Similar halogenated structure but different functional groups.
- Methyl 2-bromo-6-methoxybenzoate (CAS Number: 31786-46-6) Contains bromine instead of chlorine, affecting reactivity.
Mechanism of Action
The mechanism of action of N-Benzyl-2-chloro-5-(chloromethyl)-3-methoxy-N-methylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing biological pathways. The exact mechanism depends on the context of its application, such as its role in a chemical reaction or biological system.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s unique combination of substituents distinguishes it from other halogenated aromatic amines. Below is a comparative analysis of key structural analogs and their properties:
Table 1: Comparative Overview of Key Compounds
Substituent Effects on Bioactivity
- Chlorinated vs. Sulfonylated Derivatives: The target compound’s chloromethyl and chloro groups are bulkier and more electron-withdrawing than the sulfonyl substituents in Compounds 2 and 3. Smaller substituents like methylsulfonyl (Compound 2) and aminosulfonyl (Compound 3) demonstrated potent cytotoxicity against human cancer cell lines (COLO 205, SK-MEL-2, A549, JEG-3), matching doxorubicin’s efficacy . This suggests that steric hindrance from the target’s substituents might limit its bioactivity, though direct data is unavailable.
- Halogenation Patterns : Fluorinated analogs (e.g., 3-Fluoro-4-methylbenzoyl chloride) and nitro-substituted compounds (e.g., 2-Fluoro-3-methyl-6-nitroaniline) exhibit distinct electronic profiles. Fluorine’s strong electron-withdrawing nature and nitro groups’ reactivity could influence stability and target binding differently compared to the target’s chloro groups .
Biological Activity
N-Benzyl-2-chloro-5-(chloromethyl)-3-methoxy-N-methylaniline is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, neuroleptic effects, and other relevant biological interactions.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzyl group, chloromethyl, and methoxy substituents. This unique combination may facilitate various chemical transformations and biological interactions not commonly observed in simpler analogs.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of benzimidazole, which share structural similarities, have demonstrated significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate cancers (PC3) .
Case Study: In Vitro Evaluation
In vitro assays have been conducted to evaluate the cytotoxicity of related compounds. One study reported an IC50 value of 25.72 ± 3.95 μM for a benzimidazole derivative against MCF cell lines, indicating substantial anticancer activity .
| Compound Name | IC50 (μM) | Cancer Type |
|---|---|---|
| Benzimidazole Derivative | 25.72 ± 3.95 | Breast Cancer (MCF-7) |
| This compound | TBD | TBD |
Neuroleptic Activity
The neuroleptic potential of compounds structurally related to this compound has also been investigated. For example, certain benzamide derivatives exhibited enhanced activity compared to traditional neuroleptics like haloperidol and metoclopramide. One compound was found to be approximately 15 times more active than metoclopramide in inhibiting apomorphine-induced stereotyped behavior in animal models .
The mechanism behind the neuroleptic activity appears to involve modulation of dopaminergic pathways, which are crucial for the regulation of mood and behavior. This suggests that this compound could potentially serve as a scaffold for developing new neuroleptic agents.
Antimicrobial Activity
While the primary focus has been on anticancer and neuroleptic activities, preliminary studies suggest that compounds with similar structures may exhibit antimicrobial properties as well. For instance, certain chlorinated compounds have shown activity against both Gram-positive and Gram-negative bacteria .
Q & A
Q. What synthetic strategies are recommended for preparing N-Benzyl-2-chloro-5-(chloromethyl)-3-methoxy-N-methylaniline, given its complex substitution pattern?
- Methodological Answer : A stepwise approach is advised due to competing reactivity of chloro, chloromethyl, and methoxy groups. For example:
- N-Methylation : Use methyl iodide or dimethyl sulfate under basic conditions (e.g., NaH) to introduce the methyl group on the aniline nitrogen .
- Chlorination : Selective chlorination at the 2-position may require protection of the benzyl group (e.g., Boc protection) to avoid side reactions.
- Chloromethylation : Friedel-Crafts alkylation with chloromethyl chloride could introduce the chloromethyl group at the 5-position, though steric hindrance from the benzyl group may necessitate elevated temperatures .
- Purification : High-performance liquid chromatography (HPLC) with certified analytical standards (e.g., chlorinated aniline derivatives in ) ensures purity validation .
Q. Which spectroscopic techniques are optimal for characterizing this compound, and what key spectral signatures should be prioritized?
- Methodological Answer :
- NMR :
- ¹H NMR : Look for singlet peaks for methoxy (-OCH₃, δ ~3.8 ppm) and methyl groups (N-CH₃, δ ~2.9 ppm). Splitting patterns for benzyl protons (δ ~4.3 ppm) and chloromethyl (-CH₂Cl, δ ~4.5 ppm) will confirm substitution .
- ¹³C NMR : Chlorine-induced deshielding will shift aromatic carbons adjacent to Cl groups (δ ~125-140 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) should confirm the molecular ion ([M+H]⁺) and isotopic patterns from chlorine atoms (3:1 ratio for two Cl atoms) .
Advanced Research Questions
Q. How can density-functional theory (DFT) models predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Setup : Use hybrid functionals like B3LYP (combining exact exchange and gradient corrections) to compute electron density and local kinetic energy, which influence reaction pathways .
- Key Parameters :
- Electrostatic Potential Maps : Identify electron-deficient regions (e.g., chloromethyl group) prone to nucleophilic attack.
- Activation Energy Barriers : Compare energy barriers for Cl⁻ displacement at the 2-chloro vs. 5-chloromethyl positions.
- Validation : Cross-reference computed transition states with experimental kinetic data (e.g., Arrhenius plots) to refine functional accuracy .
Q. How can contradictory data on the compound’s stability under basic conditions be resolved?
- Methodological Answer :
- Controlled Degradation Studies :
- Expose the compound to varying pH (e.g., 8–12) and temperatures (25–60°C), monitoring decomposition via HPLC and LC-MS .
- Compare degradation products with synthetic standards (e.g., dechlorinated or demethylated derivatives in ).
- Mechanistic Probes :
- Use isotopic labeling (e.g., deuterated solvents) to track proton transfer steps in hydrolysis.
- Apply DFT to model base-induced cleavage pathways (e.g., E2 elimination vs. SN2 substitution), prioritizing mechanisms with lowest Gibbs free energy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
